Cas no 789-24-2 (9H-Fluorene, 9-phenyl-)

9H-Fluorene, 9-phenyl- structure
9H-Fluorene, 9-phenyl- structure
Product Name:9H-Fluorene, 9-phenyl-
Numero CAS:789-24-2
MF:C19H14
MW:242.314465045929
CID:563577
PubChem ID:13091
Update Time:2024-10-27

9H-Fluorene, 9-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Fluorene, 9-phenyl-
    • 9-phenyl-9H-fluorene
    • 9-Phenylfluorene
    • 9H-Fluorene,9-phenyl
    • 9-phenyl-9H-fluoren
    • 9-Phenylfluorene1000µg
    • 9-phenylfluoroene
    • Fluorene,9-phenyl
    • NSC-27929
    • NSC 27929
    • DTXSID90229369
    • 9H-Fluorene,9-phenyl-
    • 9-Phenyl-9H-fluorene #
    • F74982
    • AKOS015906324
    • 789-24-2
    • Fluorene, 9-phenyl-
    • NSC27929
    • 9-Phenyl-9H-fluorene (ACI)
    • Fluorene, 9-phenyl- (6CI, 7CI, 8CI)
    • DB-243007
    • DTXCID60151860
    • Inchi: 1S/C19H14/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H
    • Chiave InChI: ZJQCOVBALALRCC-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(C2C3C(=CC=CC=3)C3C2=CC=CC=3)=CC=1

Proprietà calcolate

  • Massa esatta: 242.11000
  • Massa monoisotopica: 242.10955
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 1
  • Complessità: 279
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 5
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 146-148 °C
  • Punto di ebollizione: 378.7±22.0 °C at 760 mmHg
  • Punto di infiammabilità: 175.6±16.4 °C
  • Indice di rifrazione: 1.657
  • PSA: 0.00000
  • LogP: 4.84720
  • Pressione di vapore: 0.0±0.4 mmHg at 25°C

9H-Fluorene, 9-phenyl- Informazioni sulla sicurezza

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9H-Fluorene, 9-phenyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Riferimento
Functionalization of azafullerene C59N. Radical reactions with 9-substituted fluorenes
Vougioukalakis, Georgios C.; Orfanopoulos, Michael, Tetrahedron Letters, 2003, 44(48), 8649-8652

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Ethanol ,  Toluene ;  4 h, 40 °C
Riferimento
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters
Dardir, Amira H.; Casademont-Reig, Irene; Balcells, David ; Ellefsen, Jonathan D.; Espinosa, Matthew R.; et al, Organometallics, 2021, 40(14), 2332-2344

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Silver triflate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 120 °C
Riferimento
Rapid access to 9-arylfluorenes and spirobifluorenes through Pd-catalyzed C-H arylation/deaminative annulation
Wu, Yu; Wu, Feng-Wei; Zhou, Kun; Li, Yiming; Chen, Lei; et al, Chemical Communications (Cambridge, 2022, 58(43), 6280-6283

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Nitromethane ;  5 min, rt
Riferimento
Highly efficient synthesis of polysubstituted fluorene via iron-catalyzed intramolecular Friedel-Crafts alkylation of biaryl alcohols
Sarkar, Soumen; Maiti, Sukhendu; Bera, Krishnendu; Jalal, Swapnadeep; Jana, Umasish, Tetrahedron Letters, 2012, 53(41), 5544-5547

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 130 °C
Riferimento
Palladium-Catalyzed Arylation of Methylene-Bridged Polyarenes: Synthesis and Structures of 9-Arylfluorene Derivatives
Chen, Jheng-Jhih; Onogi, Satoru; Hsieh, Ya-Chu; Hsiao, Chien-Chi; Higashibayashi, Shuhei; et al, Advanced Synthesis & Catalysis, 2012, 354(8), 1551-1558

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Catalysts: Palladium diacetate ,  2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,4-Dioxane ,  Water ;  2 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Solvent control of product diversity in palladium-catalyzed addition of arylboronic acid to aryl aldehydes
Das, Tuluma; Chakraborty, Amarnath; Sarkar, Amitabha, Tetrahedron Letters, 2014, 55(37), 5174-5178

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
Riferimento
Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols
Soley, Jacob; Taylor, Scott D., Journal of Organic Chemistry, 2020, 85(4), 2068-2081

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride ,  2640003-11-6 Solvents: Toluene ;  rt → 110 °C; 5 h, 110 °C
Riferimento
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes
Wong, Marie L. J.; Sterling, Alistair J. ; Mousseau, James J.; Duarte, Fernanda ; Anderson, Edward A., Nature Communications, 2021, 12(1),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene ;  4 h, 110 °C
Riferimento
Transition-Metal-Free Intramolecular Carbene Aromatic Substitution/Buchner Reaction: Synthesis of Fluorenes and [6,5,7]Benzo-fused Rings
Liu, Zhenxing; Tan, Haocheng; Wang, Long; Fu, Tianren; Xia, Ying; et al, Angewandte Chemie, 2015, 54(10), 3056-3060

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Riferimento
Diphenylytterbium
Starostina, T. A.; Shifrina, R. R.; Rybakova, L. F.; Petrov, E. S., Zhurnal Obshchei Khimii, 1987, 57(10),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  12 h, 120 °C
Riferimento
Direct C-H bond arylation of fluorenes with aryl chlorides catalyzed by N-heterocyclic carbene-palladium(II)-1-methylimidazole complex and further transformation of the products in a one-pot procedure
Ji, Ya-Yun; Lu, Li-Li; Shi, Yu-Chun; Shao, Li-Xiong, Organic & Biomolecular Chemistry, 2014, 12(42), 8488-8498

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Hexabutylhexakis[μ-[4-(diphenylphosphino)benzoato-κO:κO′]]hexa-μ3-oxohexatin Solvents: Toluene ;  rt → reflux; 7 h, reflux
Riferimento
Organostannoxane-supported palladium nanoparticles. Highly efficient catalysts for Suzuki-coupling reactions
Chandrasekhar, Vadapalli; Narayanan, Ramakirushnan Suriya; Thilagar, Pakkirisamy, Organometallics, 2009, 28(20), 5883-5888

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  1 min, rt
Riferimento
A general and efficient synthesis of substituted fluorenes and heterocycle-fused indenes containing thiophene or indole rings utilizing a Suzuki-Miyaura coupling and acid-catalyzed Friedel-Crafts reactions as key steps
Li, Guijie; Wang, Erjuan; Chen, Haoyi; Li, Hongfeng; Liu, Yuanhong; et al, Tetrahedron, 2008, 64(38), 9033-9043

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
The pKa values of N-arylimidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide
Konstandaras, Nicholas; Dunn, Michelle H.; Luis, Ena T.; Cole, Marcus L.; Harper, Jason B., Organic & Biomolecular Chemistry, 2020, 18(10), 1910-1917

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Benzophenone tosylhydrazone ;  5 h, 130 °C
Riferimento
One-Pot Synthesis of Triarylmethanes via Metal-Free Reductive Coupling of Diaryl Ketones, Tosylhydrazide, and Arylboronic Acids
Shen, Xu; Gu, Ningning; Liu, Ping; Ma, Xiaowei; Xie, Jianwei; et al, Chinese Journal of Chemistry, 2016, 34(10), 1033-1038

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Catalysts: Ammonium fluoride Solvents: Dichloromethane ;  0 °C; 10 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Boron-catalyzed hydrogenolysis of unactivated C(aryl)-C(alkyl) bonds
Xu, Yuliang; Yang, Yizhou; Liu, Yizhen; Li, Zhen Hua; Wang, Huadong, Nature Catalysis, 2023, 6(1), 16-22

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  8 h, rt
Riferimento
Manganese-Catalyzed Synthesis of Quaternary Peroxides: Application in Catalytic Deperoxidation and Rearrangement Reactions
Ubale, Akash S.; Chaudhari, Moreshwar B.; Shaikh, Moseen A.; Gnanaprakasam, Boopathy, Journal of Organic Chemistry, 2020, 85(16), 10488-10503

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Tosylhydrazine Solvents: Toluene ;  2 h, 80 °C
1.2 Reagents: Potassium carbonate ;  5 h, 110 °C
Riferimento
A simple and efficient synthesis of 9-arylfluorenes via metal-free reductive coupling of arylboronic acids and N-tosylhydrazones in situ
Shen, Xu; Gu, Ningning; Liu, Ping; Ma, Xiaowei; Xie, Jianwei; et al, RSC Advances, 2015, 5(78), 63726-63731

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Decatungstate-Photocatalyzed Radical Addition of 9-Substituted Fluorenes to [60]Fullerene: A Mechanistic Approach
Malliaros, Nikitas G.; Orfanopoulos, Michael, European Journal of Organic Chemistry, 2021, 2021(34), 4846-4850

9H-Fluorene, 9-phenyl- Raw materials

9H-Fluorene, 9-phenyl- Preparation Products

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